molecular formula C15H12N2O3S B5714720 3-(3-BENZOYL-THIOUREIDO)-BENZOIC ACID

3-(3-BENZOYL-THIOUREIDO)-BENZOIC ACID

Cat. No.: B5714720
M. Wt: 300.3 g/mol
InChI Key: ASQQNKLNCPDNBX-UHFFFAOYSA-N
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Description

3-(3-Benzoyl-thioureido)-benzoic Acid is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. This benzoylthioureido derivative is designed with a benzoic acid group, which can act as a zinc-binding group (ZBG), making it a potential building block for inhibitors targeting carbonic anhydrase (CA) isoforms . Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in critical physiological processes. Inhibitors of these enzymes are investigated for therapeutic applications in conditions such as glaucoma, epilepsy, and cancer . The benzoylthioureido scaffold is a recognized pharmacophore in this field, often yielding compounds with potent inhibitory activity . Researchers can utilize this compound as a core structure to design and synthesize novel candidates for biological evaluation against a panel of CA isoforms. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzoylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-13(10-5-2-1-3-6-10)17-15(21)16-12-8-4-7-11(9-12)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQQNKLNCPDNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Studies on 3 3 Benzoyl Thioureido Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. It is widely applied to thiourea (B124793) derivatives to predict their molecular properties and reactivity. For benzoylthiourea (B1224501) compounds, DFT calculations, often using the B3LYP hybrid functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are employed to optimize the molecular geometry and determine key structural parameters. researchgate.netinoe.roukm.my

Studies on the highly similar analogue, 4-(3-benzoylthioureido)benzoic acid, have confirmed its structure through both experimental X-ray crystallography and DFT calculations. researchgate.net These analyses reveal that the central carbonyl-thiourea moiety tends to be nearly planar. researchgate.net The benzoyl and benzoic acid groups typically adopt a trans and cis conformation, respectively, relative to the thiocarbonyl (C=S) group across the C-N bonds. researchgate.net This planarity and specific conformation are stabilized by intramolecular hydrogen bonds, such as between an N-H proton and the carbonyl oxygen, forming a pseudo-six-membered ring. researchgate.net

The optimized geometries obtained from DFT calculations for related benzoylthiourea derivatives show good correlation with experimental data from single-crystal X-ray diffraction, confirming the reliability of this theoretical approach for predicting bond lengths, bond angles, and dihedral angles. researchgate.net

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. vjst.vnnih.gov

For benzoylthiourea derivatives, the HOMO is often located on the more electron-rich parts of the molecule, such as the benzothiazole (B30560) moiety in benzothiazolyl-benzoylthioureas, while the LUMO is typically centered on the benzoylthiourea fragment. ukm.my This separation of frontier orbitals is indicative of charge transfer characteristics upon electronic excitation.

While specific values for 3-(3-benzoyl-thioureido)-benzoic acid are not available, studies on analogous compounds provide a reasonable estimate of the expected energy gap. Theoretical calculations on related molecules have been performed to understand their electronic behavior. For example, a study on ethyl 2-(3-benzoylthioureido)-acetate using the B3LYP/6-311++G(d,p) level of theory was conducted to determine its HOMO-LUMO gap and other geometric parameters. inoe.ro Similarly, research on various benzoic acid derivatives has explored their frontier molecular orbitals. researchgate.netresearchgate.net

Table 1: Representative HOMO-LUMO Data for Related Compounds

CompoundMethodE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Reference
Poly(3-octyl-thiophene-2, 5-diyl) (P3OT)Cyclic Voltammetry5.593.761.83 core.ac.uk
nih.govnih.gov-Phenyl C61-butyric Acid 3-ethylthiophene (B160659) Ester (PCBE)Cyclic Voltammetry5.873.911.96 core.ac.uk

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of different electrostatic potential, where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In benzoylthiourea derivatives, the negative potential is typically concentrated around the electronegative oxygen and sulfur atoms of the carbonyl (C=O) and thiocarbonyl (C=S) groups, respectively. These sites are the primary centers for hydrogen bonding and coordination with metal ions. nih.gov The positive potential is generally found around the N-H protons, indicating their role as hydrogen bond donors. nih.gov A study on ethyl 2-(3-benzoylthioureido)-acetate performed MEP analysis at the B3LYP/6-311++G(d,p) level, providing insights into its reactive sites. inoe.ro For this compound, the MEP would similarly highlight the reactivity of the carbonyl, thiocarbonyl, and carboxylic acid groups.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For flexible molecules like this compound, MD simulations are essential for exploring the conformational landscape, understanding how the molecule behaves in a solvent, and assessing the stability of its interactions with biological targets. nih.gov

While specific MD studies on the title compound are not documented, research on other complex thiourea derivatives demonstrates the utility of this technique. For instance, MD simulations have been used to validate the stability of docking poses of formazan (B1609692) derivatives in a receptor active site, reflecting a stable ligand-receptor interaction over the simulation period. nih.gov Such studies often analyze the root-mean-square deviation (RMSD) to assess the stability of the complex. The application of MD to this compound would provide valuable information on its conformational preferences in aqueous environments and the dynamics of its binding to target proteins.

Quantum Chemical Descriptors and Structure-Reactivity/Activity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its properties. These descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, are used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity. nih.govatlantis-press.com

QSAR studies on benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and aromaticity are crucial for their inhibitory activity against bacterial enzymes like β-ketoacyl-ACP synthase III (FabH). nih.gov For thiourea derivatives, electronic parameters such as the energy of the LUMO (E_LUMO) have been found to be significant predictors of activity in QSAR models. atlantis-press.com The development of a QSAR model for this compound and its analogues could guide the design of new derivatives with enhanced biological potency by identifying the key molecular properties that govern their activity. mdpi.com

Table 2: Common Quantum Chemical Descriptors in QSAR

DescriptorDefinitionRelevance
Ionization Potential (IP)Energy required to remove an electron (approximated by -E_HOMO)Relates to electron-donating ability
Electron Affinity (EA)Energy released when an electron is added (approximated by -E_LUMO)Relates to electron-accepting ability
Chemical Hardness (η)(IP - EA) / 2Measures resistance to change in electron distribution
Chemical Softness (S)1 / ηReciprocal of hardness, indicates reactivity
Electronegativity (χ)(IP + EA) / 2Measures the power to attract electrons

Molecular Docking and Binding Energy Calculations (Focus on Interaction Mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand the interaction mechanisms of potential drug candidates. nih.gov Benzoylthiourea derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes. nih.govnih.govnih.gov

For example, derivatives of 4-(3-benzoylthioureido)benzoic acid have been designed and docked into the active site of carbonic anhydrase isoforms. nih.govnih.gov These studies reveal that the thiourea moiety and the associated aromatic rings engage in crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the enzyme's active site. nih.gov Other docking studies on benzoylthiourea analogues have targeted bacterial DNA gyrase, where the compounds form hydrogen bonds with residues like GLY 101, and have shown good binding affinity. nih.govresearchgate.net The docking scores and calculated binding energies from these simulations help to rank compounds and predict their inhibitory potential. nih.govresearchgate.net A docking study of this compound would likely show similar interaction patterns, involving hydrogen bonds via its N-H and carboxylic acid groups, and π-π stacking from its aromatic rings.

Table 3: Summary of Molecular Docking Studies on Benzoylthiourea Derivatives

Compound SeriesProtein TargetKey Interactions / FindingsReference
Fluorinated Benzoylthiourea DerivativesE. coli DNA Gyrase BDocking scores predicted antimicrobial activity. H-bonds with GLY 101 observed. nih.gov
1-allyl-3-benzoylthiourea analogsDNA Gyrase Subunit BCompounds showed good interaction compared to ciprofloxacin, with the 3-chloro analog having the best binding affinity. nih.govresearchgate.net
Benzoylthioureido benzenesulfonamide (B165840)/benzoic acid derivativesCarbonic Anhydrase (hCA I, II, IX, XII)Compounds showed potent inhibition, with the sulfonamide and carboxylic acid groups acting as zinc-binding groups. nih.govnih.gov
Benzoic Acid DerivativesSARS-CoV-2 Main ProteaseDocking predicted binding affinity and interactions with active site residues like CYS145. nih.gov

Reactivity, Reaction Mechanisms, and Derivatization of 3 3 Benzoyl Thioureido Benzoic Acid

Acid-Base Properties and Protonation Equilibria of the Carboxylic Acid and Thiourea (B124793) Moieties

The 3-(3-benzoyl-thioureido)-benzoic acid molecule possesses both acidic and basic centers, leading to complex protonation equilibria in solution. The primary acidic site is the carboxylic acid group (-COOH), while the thiourea moiety (-NH-C(S)-NH-) contains nitrogen and sulfur atoms with basic properties.

The benzoic acid portion of the molecule is a moderately strong organic acid. Its pKa value is influenced by the electron-withdrawing nature of the attached benzoylthioureido group. The thiourea moiety itself is a very weak base. In aqueous solutions, the pKa for protonated thiourea is approximately -1.2, indicating that protonation typically occurs only in strongly acidic media. fau.de

The thiourea group also has acidic protons on its nitrogen atoms. Thioureas are generally more acidic than their urea (B33335) counterparts. researchgate.net The acidity of these N-H protons allows for deprotonation, particularly in the presence of a base. This can be followed by the formation of tautomeric forms. Studies on related acylthiourea derivatives suggest the existence of a tautomeric equilibrium involving intramolecular proton shifts between the thioketo-sulfur and the amine-nitrogen, leading to an enol-thiol form. researchgate.net This equilibrium is facilitated by intramolecular hydrogen bonding. researchgate.net

In studies of bis-acyl thiourea derivatives in a 50% DMSO-water solution, multiple pKa values have been determined, corresponding to different protonation/deprotonation events. These values highlight the complexity of the equilibria in such molecules. dergipark.org.tr For instance, determined pKa values have been attributed to the carboxylic acid group, the en-thiol group, and the remaining N-H proton. dergipark.org.tr

Table 1: Experimentally Determined pKa Values for Structurally Related Bis-Acyl Thiourea Compounds dergipark.org.tr

CompoundMethodpKa1pKa2pKa3
Compound 5 Potentiometric-7.06 ± 0.1312.11 ± 0.06
Spectrophotometric3.56 ± 0.087.11 ± 0.0812.30 ± 0.08
Compound 6 Potentiometric-6.94 ± 0.1111.17 ± 0.06
Spectrophotometric3.87 ± 0.017.05 ± 0.0111.82 ± 0.02

Note: Compounds 5 and 6 are bis-acyl thiourea derivatives studied in a 50% (v/v) DMSO–water system. These values provide an illustrative example of the acid-base behavior of similar structures.

Nucleophilic and Electrophilic Reactivity of the Thiourea and Carbonyl Centers

The reactivity of this compound is characterized by the electrophilic nature of its carbonyl and thiocarbonyl carbon atoms and the nucleophilic character of the oxygen and sulfur atoms.

The N-H protons of the thiourea group can act as hydrogen-bond donors, activating electrophiles. nih.govorganic-chemistry.org This interaction increases the electrophilicity of the substrate's carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org The carbonyl carbon of the benzoyl group and the thiocarbonyl carbon (C=S) are both electrophilic centers that can be attacked by nucleophiles. The synthesis of benzoylthiourea (B1224501) derivatives itself relies on the nucleophilic attack of an amine on the electrophilic carbon of an in-situ generated benzoyl isothiocyanate. nih.govcurresweb.com

Conversely, the lone pairs of electrons on the sulfur and oxygen atoms make them nucleophilic centers. The sulfur atom is particularly susceptible to attack by electrophiles and oxidizing agents. researchgate.net The nucleophilicity of the sulfur atom is evident in its ability to coordinate with metal ions, where benzoylthiourea derivatives act as S-donor ligands. researchgate.netuzh.ch This coordination is a key feature in the formation of various metal complexes. uzh.ch

Cyclization Reactions and Heterocycle Formation Involving the Thiourea Scaffold

The thiourea scaffold is a versatile building block for the synthesis of a wide variety of heterocyclic compounds. tandfonline.comingentaconnect.com The 1,3-relationship of the nitrogen atoms and the presence of the reactive sulfur atom facilitate cyclization reactions with various bifunctional reagents.

A common transformation is the Hantzsch-type condensation with α-halocarbonyl compounds. For example, reaction with reagents like 2-bromoacetophenone (B140003) can lead to the formation of substituted thiazole (B1198619) rings. nih.govrsc.org Similarly, reaction with chloroacetamide can yield thiazolidinone derivatives. nih.gov

The thiourea moiety can also be incorporated into six-membered rings. Reaction of related S-methyl-dithiocarbamate precursors with methyl anthranilate has been shown to produce 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. nih.gov Furthermore, reactions involving hydrazine (B178648) hydrate (B1144303) can lead to the formation of five-membered triazole heterocycles. rsc.orgrsc.org

Table 2: Examples of Heterocycle Formation from Acyl-Thiourea Scaffolds

Reagent(s)Resulting HeterocycleReference(s)
α-BromoacetophenoneThiazole-2-imine nih.govrsc.org
ChloroacetamideThiazolidin-4-one nih.gov
Dialkyl acetylenedicarboxylatesThiazole derivative rsc.org
Hydrazine hydrate1,2,4-Triazole rsc.orgrsc.org
PhenylhydrazinePyrimidine or Triazole rsc.org
Malonic acid / Acetyl chlorideThiobarbituric acid nih.gov

These cyclization reactions are fundamental in medicinal chemistry for generating libraries of compounds with diverse biological activities. ingentaconnect.comresearchgate.net

Formation of Esters, Amides, and Other Derivatives via the Benzoic Acid Functionality

The carboxylic acid group of this compound is a key site for derivatization. Standard organic transformations can be applied to convert it into a variety of functional groups, most notably esters and amides.

Esterification can be achieved through reaction with an alcohol under acidic conditions (Fischer esterification) or, more commonly, by first activating the carboxylic acid. A standard method involves converting the acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govrsc.org This acyl chloride can then readily react with an alcohol to form the corresponding ester. The formation of methyl and ethyl esters of related benzoylthioureido benzoic acids has been reported. nih.govnih.gov

Amide formation follows a similar pathway. The activated acyl chloride can react with ammonia (B1221849) or a primary/secondary amine to yield the corresponding amide. rsc.org Direct amide formation by heating the carboxylic acid with an amine is also possible, sometimes facilitated by coupling agents or catalysts. rsc.orgresearchgate.net These derivatizations are often employed to modify the physicochemical properties of the parent molecule. nih.gov

Mechanistic Pathways of Selected Transformations and Rearrangements

The reactions of this compound proceed through several well-understood mechanistic pathways.

Tautomerism: A fundamental process is the keto-enol and thione-thiol tautomerism. The molecule can exist in equilibrium between its thione form (C=S) and its thiol form (C-SH), often facilitated by an intramolecular proton transfer from a nitrogen atom to the sulfur. researchgate.net This equilibrium can significantly influence the molecule's reactivity and its mode of interaction with other species.

Nucleophilic Acyl Substitution: The formation of esters and amides from the carboxylic acid group proceeds via a nucleophilic acyl substitution mechanism. The process is greatly enhanced by converting the hydroxyl group of the carboxylic acid into a better leaving group, typically by forming an acyl chloride. The nucleophile (alcohol or amine) then attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which subsequently collapses to form the product and expel the leaving group.

Heterocyclization Mechanisms: The formation of heterocycles like thiazoles involves a sequence of nucleophilic attack and dehydration. In the reaction with an α-haloketone, the thiourea sulfur atom acts as a nucleophile, attacking the α-carbon and displacing the halide. This is followed by an intramolecular nucleophilic attack of a thiourea nitrogen atom on the ketone's carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. rsc.org

Rearrangements: Certain benzoylthiourea derivatives can undergo rearrangements. For instance, a gold(I)-mediated intramolecular transamidation has been reported, which results in the formation of a benzamide (B126) through a dethiocyanation process. nih.gov

Coordination Chemistry and Metal Complexation Studies of 3 3 Benzoyl Thioureido Benzoic Acid

Ligand Binding Modes and Chelation Behavior with Transition Metal Ions

Benzoylthiourea (B1224501) derivatives are renowned for their flexible coordination behavior, a characteristic conferred by the presence of multiple donor atoms: the carbonyl oxygen (O), the thiocarbonyl sulfur (S), and two nitrogen atoms. uzh.ch This allows 3-(3-benzoyl-thioureido)-benzoic acid to act as either a monodentate or a bidentate ligand, and upon deprotonation, it can form anionic chelates.

The most common binding modes observed for this class of ligands are:

Monodentate S-Coordination: The soft sulfur atom of the thiocarbonyl group (C=S) is a primary binding site for many soft and borderline transition metal ions. In this mode, the ligand coordinates solely through the sulfur atom. Studies on the analogous 4-(3-benzoylthioureido)benzoic acid have shown that its Cu(I) complexes feature this monodentate S-donor mode. researchgate.net

Bidentate (S,O) Chelation: A prevalent coordination mode involves the simultaneous binding of the thiocarbonyl sulfur and the carbonyl oxygen to a metal center. This forms a stable six-membered chelate ring. This mode typically occurs after the deprotonation of the N-H proton adjacent to the benzoyl group, creating a monoanionic ligand. uzh.chnih.gov

Bidentate (S,N) Chelation: In some cases, particularly with organometallic fragments like Ru(η⁶-p-cymene), coordination can occur through the sulfur atom and a deprotonated thiourea (B124793) nitrogen atom. This results in a more constrained four-membered chelate ring. nih.govresearchgate.net

The presence of the carboxylic acid group at the meta position on the phenyl ring introduces additional possibilities. After deprotonation to carboxylate, the oxygen atoms could participate in coordination. A bidentate (S,O-carboxylate) chelation would result in a large and potentially strained nine-membered ring, which may be less favorable than the (S,O-carbonyl) six-membered ring. However, the carboxylate group could readily act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. A study on a related ligand containing a propanoic acid group demonstrated bidentate coordination involving the carboxylate oxygen and an amine nitrogen, highlighting the coordinating potential of the acid functionality. rdd.edu.iq

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically follows established procedures for benzoylthiourea ligands. The process generally involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent such as ethanol (B145695), methanol, or acetone (B3395972). researchgate.netnih.gov The reaction is often carried out under reflux to ensure completion. The resulting metal complexes can then be isolated as precipitates and purified by recrystallization.

The ligand itself is synthesized by the reaction of 3-aminobenzoic acid with benzoyl isothiocyanate. The isothiocyanate intermediate is typically prepared in situ from the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in acetone. researchgate.netnih.gov

Spectroscopic Analysis (UV-Vis, EPR, Magnetic Susceptibility) of Metal Complexes

Spectroscopic techniques are crucial for elucidating the structure and bonding in the metal complexes of this compound.

Infrared (IR) Spectroscopy: Analysis of the IR spectrum provides direct evidence of coordination. Key vibrational bands of the free ligand are compared to those of the metal complex.

ν(N-H): The bands in the 3100-3400 cm⁻¹ region are expected to shift upon complexation due to changes in hydrogen bonding and electronic environment.

ν(C=O): The carbonyl stretching frequency, typically around 1660-1680 cm⁻¹, is expected to shift to a lower wavenumber upon coordination of the carbonyl oxygen to the metal ion.

ν(C=S): The thiocarbonyl stretching band, found near 800-850 cm⁻¹, is also sensitive to coordination. A shift to a lower frequency is indicative of the sulfur atom's involvement in bonding.

ν(COO⁻): If the carboxylic acid is deprotonated and coordinates to the metal, the characteristic strong asymmetric (ν_asym) and symmetric (ν_sym) stretching bands of the carboxylate group will appear around 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively. The separation between these bands (Δν) can provide insight into the carboxylate coordination mode (monodentate, bidentate, or bridging). researchgate.net

Table 1. Typical IR Frequencies (cm⁻¹) for a Benzoylthiourea Ligand and Expected Shifts Upon (S,O) Chelation. (Data is illustrative, based on related compounds).
AssignmentFree Ligand (Typical)Metal Complex (Expected)Change upon Coordination
ν(N-H)~3300, ~3150Shift or BroadenIndicates change in H-bonding
ν(C=O)~1670~1640Negative shift (Δν ≈ -30 cm⁻¹)
ν(C=S) + ν(C-N)~1240, ~850Shift to lower frequencyIndicates S-coordination

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes typically display two types of electronic transitions. Intense bands in the ultraviolet region are usually assigned to intra-ligand π→π* and n→π* transitions, which may be shifted upon coordination. The formation of new, often weaker, bands in the visible region can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes, which provide information about the geometry of the coordination sphere. rdd.edu.iq

EPR and Magnetic Susceptibility: For complexes containing paramagnetic metal ions (e.g., Cu(II), Co(II), Fe(III)), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool to determine the oxidation state, probe the metal ion's environment, and understand the nature of the metal-ligand bond. Magnetic susceptibility measurements complement this data by determining the number of unpaired electrons, which helps in assigning the geometry of the complex (e.g., distinguishing between high-spin and low-spin octahedral Co(II) or between tetrahedral and square planar Cu(II)).

X-ray Crystallography of Coordinated Metal Centers

Single-crystal X-ray diffraction provides definitive information on the solid-state structure of metal complexes. While no crystal structures for complexes of this compound are reported in the searched literature, data from closely related structures can be used for inference. For example, the crystal structure of the free ligand 4-(3-benzoylthioureido)benzoic acid has been determined, showing a nearly planar conformation stabilized by intramolecular hydrogen bonding. researchgate.net

In metal complexes, X-ray crystallography would confirm the coordination mode of the ligand, the geometry of the metal center (e.g., tetrahedral, square planar, octahedral), and precise bond lengths and angles.

Table 2. Representative Metal-Ligand Bond Lengths (Å) in Benzoylthiourea Complexes. (Data is illustrative, based on related compounds).
Complex TypeM-S Bond Length (Å)M-O Bond Length (Å)Reference Geometry
Cu(I) Thiourea2.25 - 2.40N/A (S-monodentate)Tetrahedral
Ru(II) Thiourea2.38 - 2.45N/A (S-monodentate)Piano-stool
Ru(II) Thiourea~2.42~2.15Piano-stool (S,O-bidentate)

Luminescence and Photophysical Properties of Metal Complexes

Complexes of this compound with lanthanide ions (e.g., Eu³⁺, Tb³⁺) are expected to exhibit characteristic luminescence. The ligand is well-suited to function as an "antenna." The aromatic benzoyl and benzoic acid groups act as chromophores, efficiently absorbing UV radiation and populating their singlet excited states. nih.gov Through intersystem crossing, the energy is transferred to the ligand's triplet state. Subsequently, this energy is transferred from the ligand to the f-orbitals of the coordinated lanthanide ion, which then relaxes to the ground state by emitting light at its characteristic, sharp, and long-lived emission bands. nih.govresearchgate.net

Catalytic Applications of Metal Complexes Derived from this compound

Transition metal complexes bearing benzoylthiourea ligands have emerged as promising catalysts for various organic transformations. nih.govrsc.org Ruthenium(II) complexes, in particular, have been successfully employed as pre-catalysts for the transfer hydrogenation of ketones and aldehydes to their corresponding alcohols. rsc.org The ligand's electronic and steric properties can be tuned by modifying its substituents, which in turn influences the catalytic activity and selectivity of the metal complex.

While specific catalytic studies on complexes derived from this compound are not yet widely reported, the inherent properties of the ligand suggest potential applications in this field. The carboxylic acid group could be used to anchor the complex to a solid support, creating a heterogeneous catalyst that is easily separable from the reaction mixture. The combination of the soft sulfur donor and the hard oxygen donors provides a unique electronic environment at the metal center that could be exploited in various catalytic cycles.

Exploration of Molecular Recognition and Biological Interaction Mechanisms of 3 3 Benzoyl Thioureido Benzoic Acid

Investigation of Enzyme Inhibition Mechanisms and Active Site Interactions (In Vitro Studies)

The benzoylthioureido scaffold has been identified as a potent inhibitor of various enzymes, primarily through interactions with metallic centers and key amino acid residues in the active site. Studies on derivatives of 3-(3-benzoyl-thioureido)-benzoic acid have provided significant insights into its potential enzyme inhibition mechanisms.

Specificity and Selectivity Profiling Against Enzyme Isoforms

Derivatives of benzoylthioureido benzoic acid have shown significant inhibitory activity and selectivity against various isoforms of carbonic anhydrase (CA), a zinc metalloenzyme. nih.govtandfonline.com While data specific to the this compound isomer is limited, extensive research on its analogs provides a strong basis for understanding its potential activity.

For instance, a series of benzoylthioureido derivatives, including benzenesulfonamides and benzoic acids, were screened against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. tandfonline.comtandfonline.com The benzenesulfonamide (B165840) derivatives, which are structurally related to the benzoic acid series, displayed potent, subnanomolar inhibitory activity against the tumor-associated isoform CA IX and showed high selectivity over the cytosolic isoforms CA I and CA II. nih.gov One such derivative exhibited an IC₅₀ value of 0.48 nM against CA IX and demonstrated approximately 1500-fold selectivity over CA II. nih.gov

In a study of benzoylthioureido benzoic acid derivatives, compounds with a carboxylic acid moiety (the '8a-f' series) showed varied inhibition and selectivity. tandfonline.comtandfonline.com Notably, compounds 8a and 8f in this series displayed moderate to superior selectivity towards the hCA XII isoform, with Kᵢ values of 17.00 nM and 11.00 nM, respectively. tandfonline.comtandfonline.com Another compound, 9e , an ethylbenzoate derivative, was selective against the tumor-associated hCA IX isoform with a Kᵢ of 29.00 nM. tandfonline.comtandfonline.com This highlights the role of the benzoylthioureido benzoic acid scaffold in targeting specific CA isoforms, which is crucial for therapeutic applications, such as in cancer and glaucoma. nih.gov

The inhibitory potential is not limited to carbonic anhydrases. Halo-substituted benzoyl derivatives have also been investigated as potent inhibitors of jack bean urease, another metalloenzyme. semanticscholar.org Furthermore, studies on benzoic acid derivatives as inhibitors of α-amylase, a key enzyme in carbohydrate digestion, have shown that the substitution pattern on the benzene (B151609) ring significantly influences inhibitory activity. mdpi.com For example, 2,3,4-trihydroxybenzoic acid was found to be the most potent inhibitor of α-amylase in one study. mdpi.com

Table 1: Inhibitory Activity of Benzoylthioureido Benzoic Acid Analogs Against Carbonic Anhydrase Isoforms

Compound Series Target Isoform Inhibition Constant (Kᵢ) Selectivity Profile Reference
Benzoic Acid Derivatives (8a, 8f) hCA XII 17.00 nM, 11.00 nM Moderate to superior selectivity towards hCA XII tandfonline.comtandfonline.com
Ethylbenzoate Derivative (9e) hCA IX 29.00 nM Selective against hCA IX tandfonline.comtandfonline.com
Benzenesulfonamide Analog CA IX IC₅₀ = 0.48 nM ~1500-fold selective over CA II nih.gov

Kinetic Studies of Enzyme Inhibition (e.g., Competitive, Non-Competitive)

Kinetic studies are crucial for elucidating the mechanism by which a compound inhibits an enzyme. For a halo-substituted derivative investigated as a jack bean urease inhibitor, Lineweaver-Burk plot analysis revealed a mixed type of inhibition. semanticscholar.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This dual binding capability often leads to more potent inhibition. semanticscholar.org

Receptor Binding Studies and Ligand-Protein Interaction Profiling (Molecular Level)

Molecular docking studies have been instrumental in visualizing the binding modes of benzoylthioureido derivatives within the active sites of various enzymes and receptors. These studies reveal the specific interactions that stabilize the ligand-protein complex.

In the case of carbonic anhydrase IX, docking analysis of a lead benzoylthioureido benzenesulfonamide showed that the compound binds in a slightly twisted conformation. nih.gov This orientation allows for the formation of stable intermolecular hydrogen bonds. The polar sulfur and oxygen atoms of the carbonyl thioureido moiety were found to form hydrogen bonds with the side chains of Asn62 and Gln67 in the hydrophilic part of the active site pocket. nih.gov

Similarly, for inhibitors of the zinc deacetylase LpxC, which is involved in lipid A biosynthesis in Gram-negative bacteria, amphipathic benzoic acid derivatives have been shown to bind within a hydrophobic tunnel in the active site. nih.gov Although a crystal structure revealed that the benzoate (B1203000) moiety of one derivative did not directly coordinate with the active site zinc ion, the interactions within the hydrophobic tunnel were found to dominate the enzyme affinity. nih.gov

Molecular docking of benzoylthioureido derivatives against enzymes involved in bacterial cell wall biosynthesis, such as PBP2a, also highlights key interactions. The sulfur atom of the thio group can form hydrogen bonds, while the benzene ring engages in hydrophobic interactions with residues like Tyr272 and Lys273. fip.org For inhibitors of bacterial RNA polymerase, the benzoic acid group is predicted to form critical ionic bonding interactions with arginine residues in the binding site. nih.govpolyu.edu.hk

Molecular Mechanisms of Antimicrobial Action (e.g., Inhibition of Microbial Enzymes, Membrane Disruption)

The antimicrobial properties of benzoylthiourea (B1224501) derivatives have been attributed to their ability to inhibit essential microbial enzymes. Molecular docking studies have predicted that these compounds have a strong binding affinity for Escherichia coli DNA gyrase B, an enzyme crucial for DNA replication. nih.gov This suggests that the antibacterial effect is mediated through the inhibition of this enzyme. nih.gov

Further evidence for enzyme inhibition as a primary mechanism comes from studies on benzothiazole (B30560) derivatives containing a thioureido benzoic acid moiety. These compounds displayed potent antibacterial activity against Staphylococcus aureus and Haemophilus influenzae, with significant inhibitory activity against purified S. aureus GyrB. nih.gov

Another key target for antimicrobial action is the bacterial RNA polymerase (RNAP). Benzoyl benzoic acid derivatives have been developed as inhibitors that target the interaction between the RNAP core enzyme and the σ factor, which is necessary for the initiation of transcription. nih.govnih.gov By mimicking the σ factor at its primary binding site on RNAP, these compounds inhibit the formation of the RNAP holoenzyme, thus halting bacterial transcription and growth. nih.govnih.gov

Table 2: Antimicrobial Targets of Benzoylthioureido Derivatives

Compound Class Microbial Target Mechanism of Action Organism(s) Reference
Fluorinated Benzoylthioureas DNA Gyrase B Inhibition of DNA replication E. coli nih.gov
Thioureido Benzothiazoles DNA Gyrase B, ParE Inhibition of DNA replication S. aureus, H. influenzae, S. pyogenes nih.gov
Benzoyl Benzoic Acids RNA Polymerase-Sigma Factor Interface Inhibition of transcription initiation S. epidermidis, S. pneumoniae nih.govnih.gov

DNA/RNA Binding Studies and Intercalation Mechanisms

While direct evidence for DNA or RNA intercalation by this compound is not prominent, its derivatives have been shown to interact with macromolecular complexes involved in nucleic acid processing.

The inhibition of the bacterial RNA polymerase-sigma factor interaction is a prime example of targeting a protein-nucleic acid-related process. nih.govnih.gov The inhibitors bind to the RNAP protein, preventing the formation of the holoenzyme required to recognize promoter DNA and initiate RNA synthesis. nih.govnih.gov

Additionally, research into 3-(adenosylthio)benzoic acid derivatives as inhibitors of the SARS-CoV-2 Nsp14 methyltransferase demonstrates another mode of interaction with RNA-modifying machinery. nih.gov These compounds act as bisubstrate inhibitors, occupying both the S-adenosyl-methionine (SAM) and the mRNA-binding pockets of the enzyme. This prevents the methylation of the viral mRNA cap, a crucial step for viral RNA translation and stability. nih.gov

Structural Basis for Biological Activity: Hydrogen Bonding and Hydrophobic Interactions

The biological activity of this compound and its analogs is fundamentally rooted in their molecular structure, which facilitates a range of non-covalent interactions with their biological targets.

Hydrogen Bonding: The thiourea (B124793) core, with its N-H and C=S groups, and the benzoic acid moiety, with its carboxyl group, are key players in forming hydrogen bonds. In the active site of carbonic anhydrase, the carbonyl thioureido group acts as a hydrogen bond acceptor, interacting with residues like Gln67. nih.gov Crystal structure analysis of a related propionic acid derivative shows molecules linked by N—H⋯S, N—H⋯O, and O—H⋯O hydrogen bonds. researchgate.net In some cases, intramolecular hydrogen bonds are also observed, which can stabilize the conformation of the molecule. researchgate.netresearchgate.net Molecular docking studies on α-amylase inhibitors also confirm that hydrogen bonding is the primary force driving the inhibitory interaction. mdpi.com

Hydrophobic Interactions: The benzoyl and benzoic acid rings provide the hydrophobic character necessary for binding to non-polar pockets in target proteins. In the active site of CA IX, the benzene moiety of a lead compound interacts with hydrophobic residues such as Leu91, Val131, and Leu141. nih.gov Similarly, in bacterial PBP2a, the benzene ring of benzoylthiourea engages in hydrophobic interactions with Tyr272 and Lys273. fip.org The interplay between these hydrophobic interactions and the directional hydrogen bonds is critical for achieving high-affinity binding and potent biological activity. nih.gov

Advanced Applications and Material Science Prospects of 3 3 Benzoyl Thioureido Benzoic Acid and Its Derivatives

Use as a Building Block in Polymer Synthesis and Hybrid Materials

The bifunctional nature of 3-(3-benzoyl-thioureido)-benzoic acid, possessing both a carboxylic acid group and reactive N-H protons on the thiourea (B124793) unit, makes it a promising monomer for the synthesis of novel polymers and hybrid materials. The carboxylic acid can participate in condensation polymerizations to form polyesters and polyamides, while the thiourea group offers sites for coordination with metal ions or for further chemical modifications.

Although direct polymerization of this compound is not extensively documented in publicly available research, the synthesis of polyamides from diisocyanates and dicarboxylic acids provides a conceptual framework for its potential application. In such reactions, the benzoic acid moiety of the title compound could react with a diisocyanate, leading to the formation of a polyamide chain incorporating the benzoylthiourea (B1224501) unit as a recurring motif. This would imbue the resulting polymer with the specific chemical and physical properties of the thiourea group, such as its strong coordination ability.

Furthermore, benzoylthiourea derivatives have been successfully incorporated into polymeric materials for specific applications. For instance, polymeric compounds derived from benzoylthiourea have been synthesized and demonstrated to have high thermal stability and resistance to external physical effects. These polymers have shown a capacity for mercury uptake, suggesting their potential use in environmental remediation. nih.gov The synthesis of such polymers often involves the reaction of a benzoyl isothiocyanate with an appropriate amine-functionalized monomer or polymer. Given that this compound can be synthesized from 3-aminobenzoic acid and benzoyl isothiocyanate, it represents a key precursor for creating polymers with tailored properties.

The development of hybrid materials, such as metal-organic frameworks (MOFs), is another area where this compound could serve as a valuable building block. The carboxylic acid group can act as a linker to coordinate with metal centers, while the thiourea group can provide additional coordination sites or functional handles within the pores of the framework. While the use of this specific molecule in MOF synthesis is not yet widely reported, the principle of using functionalized benzoic acids as ligands is well-established.

Application in Supramolecular Chemistry and Molecular Self-Assembly

The intricate interplay of non-covalent interactions governs the fields of supramolecular chemistry and molecular self-assembly. The structure of this compound is rich in functionalities capable of participating in such interactions, making it an excellent candidate for designing complex, self-assembled systems.

Design of Self-Assembled Systems Based on Non-Covalent Interactions

The thiourea and carboxylic acid groups in this compound are prime sites for hydrogen bonding. The N-H protons of the thiourea can act as hydrogen bond donors, while the carbonyl oxygen and the thiocarbonyl sulfur can act as acceptors. Similarly, the carboxylic acid group can form strong, directional hydrogen bonds, often leading to the formation of dimeric structures.

Crystal structure analyses of related benzoylthiourea derivatives reveal the prevalence of these interactions in the solid state. For example, the crystal structure of 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) is stabilized by strong N-H···O hydrogen bonds, as well as weaker O-H···S, C-H···O, and C-H···π interactions. mdpi.com Similarly, methyl 2-(3-benzoylthioureido)benzoate (MBTB) exhibits strong N-H···O and weaker C-H···O, C-H···S, and C-H···π interactions in its crystal packing. mdpi.com These studies underscore the capability of the benzoylthiourea scaffold to direct the self-assembly of molecules into well-defined architectures through a network of non-covalent interactions. The presence of both a carboxylic acid and a thiourea group in this compound would likely lead to even more complex and robust self-assembled structures.

Host-Guest Chemistry and Molecular Recognition Elements

The combination of hydrogen bonding sites and aromatic rings in this compound provides the necessary features for it to act as a host molecule in host-guest chemistry. The thiourea moiety, in particular, is known for its ability to bind to various guest species, including anions and neutral molecules, through hydrogen bonding.

Development of Chemosensors and Molecular Probes for Analytical Chemistry

The development of selective and sensitive chemosensors is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. The structural features of this compound and its derivatives make them attractive candidates for the design of such sensors. The thiourea group is a well-known chelating agent for various metal ions, and its interaction with a target analyte can be transduced into a measurable signal, such as a change in color or fluorescence.

Benzoylthiourea derivatives have been utilized as the recognition unit in fluorescent chemosensors. For instance, a naphthalimide-based fluorescent probe incorporating a benzoylthiourea trigger has been developed for the detection of Hg(II) in cosmetics. mdpi.com The interaction of the thiourea group with mercury ions leads to a change in the photophysical properties of the naphthalimide fluorophore, allowing for sensitive and selective detection. Thiourea-based chemosensors have also been designed for the detection of other metal ions, such as Zn(II) and Cd(II), and have been used for fluorescence microscopy imaging of metal ion concentrations in living cells. organic-chemistry.org

The general principle involves coupling the benzoylthiourea moiety to a fluorophore. In the absence of the target analyte, the fluorescence of the fluorophore may be quenched. Upon binding of the analyte to the thiourea group, this quenching mechanism can be disrupted, leading to a "turn-on" fluorescence response. The benzoic acid group in this compound could be used to tune the solubility of the sensor in different media or to anchor it to a solid support for the development of heterogeneous sensing platforms.

Photophysical Properties and Potential in Optoelectronic Materials (e.g., NLO Properties)

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, including optical switching, frequency conversion, and data storage. Organic molecules with extended π-conjugation and strong intramolecular charge transfer (ICT) characteristics are often good candidates for NLO materials. The benzoylthiourea scaffold, with its donor (amine) and acceptor (carbonyl) groups connected through a conjugated system, possesses the fundamental requirements for exhibiting NLO activity.

Theoretical studies on unsymmetrical acyl thiourea derivatives have shown promising third-order NLO properties. For example, density functional theory (DFT) calculations on methyl 2-(3-benzoylthioureido)benzoate (MBTB) revealed a significant third-order NLO polarizability (γ) of 102.91 × 10⁻³⁶ esu, which is substantially larger than that of a related compound without the extended conjugation. mdpi.com This enhancement is attributed to better charge-transfer characteristics within the molecule. mdpi.com

The presence of the benzoic acid group in this compound could further influence its photophysical and NLO properties. The carboxylic acid group can participate in intermolecular hydrogen bonding, which can affect the molecular packing in the solid state and, consequently, the bulk NLO response. While detailed experimental data on the NLO properties of this compound are not yet available, the existing theoretical work on its derivatives strongly suggests its potential as a promising material for optoelectronic applications.

Role in Green Chemistry Processes (e.g., as a Catalyst or Reagent in Sustainable Reactions)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The development of efficient and recyclable catalysts is a cornerstone of this field. Thiourea derivatives have emerged as versatile organocatalysts for a variety of organic transformations, offering a more sustainable alternative to traditional metal-based catalysts.

Thiourea and its derivatives can act as hydrogen-bond donors to activate electrophiles, mimicking the role of Lewis acids. This mode of catalysis has been successfully applied to a range of reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The bifunctional nature of some thiourea derivatives, possessing both a hydrogen-bond donor and a basic site, can lead to cooperative catalysis and enhanced reactivity and selectivity.

Concluding Remarks and Future Research Directions for 3 3 Benzoyl Thioureido Benzoic Acid

Synthesis and Structural Characterization

The synthesis of 3-(3-benzoyl-thioureido)-benzoic acid and its analogs is typically achieved through a well-established chemical pathway. The primary method involves the reaction of 3-aminobenzoic acid with benzoyl isothiocyanate. researchgate.net This reaction is generally carried out in an appropriate solvent, such as acetone (B3395972) or ethanol (B145695). nih.gov The benzoyl isothiocyanate itself is often prepared in situ by reacting benzoyl chloride with a thiocyanate (B1210189) salt, like ammonium (B1175870) or potassium thiocyanate. nih.gov This versatile synthetic route allows for the creation of a wide library of derivatives by substituting the aminobenzoic acid or the benzoyl chloride starting materials.

Once synthesized, the structural identity and purity of this compound are confirmed using a suite of analytical techniques. These include:

Spectroscopy: Fourier-transform infrared (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy are used to elucidate the molecular structure by identifying the characteristic functional groups and the chemical environment of the atoms. researchgate.netnih.gov Mass spectrometry (MS) is employed to confirm the molecular weight of the compound. researchgate.net

Table 1: Spectroscopic Data for a Representative Benzoylthioureido Benzoic Acid Derivative

Spectroscopic Technique Characteristic Peaks/Shifts for 4-[3-(3,4-Dichlorobenzoyl)thioureido]benzoic acid nih.gov
IR (KBr, νmax/cm⁻¹) 3402 (O-H), 3290 (N-H), 1678, 1654 (C=O), 1523 (C=S)

| ¹H NMR (δ ppm) | 12.97 (s, 1H, OH), 12.56 (s, 1H, NH), 11.91 (s, 1H, NH), 8.26-7.84 (m, Ar-H) |

Computational Chemistry and Theoretical Studies

Theoretical and computational studies provide profound insights into the electronic structure, reactivity, and properties of this compound. Density Functional Theory (DFT) is a primary tool used to model the molecule's geometry, vibrational frequencies, and electronic properties, which can then be compared with experimental data from IR and NMR spectroscopy. researchgate.net

A key area of theoretical investigation is the potential for tautomerism within the benzoylthiourea (B1224501) core. researchgate.net Computational models suggest the possibility of an equilibrium between the thione (C=S) and thiol (S-H) forms, facilitated by an intramolecular proton shift between the sulfur and nitrogen atoms. researchgate.net This tautomerism can significantly influence the compound's chemical reactivity and its ability to coordinate with metal ions.

Molecular docking simulations are another powerful computational tool used to predict and analyze the interaction of these compounds with biological targets. nih.gov For instance, docking studies have been employed to understand how benzoylthiourea derivatives bind to the active sites of enzymes like carbonic anhydrase and DNA gyrase B. nih.govnih.gov These studies help in rationalizing the observed biological activity and in designing new derivatives with enhanced potency and selectivity. Hirshfeld surface analysis is another computational method used to visualize and quantify the intermolecular interactions within the crystal structure, providing a deeper understanding of the forces that hold the molecules together. researchgate.net

Coordination Chemistry

The this compound molecule is an excellent ligand for coordination with metal ions, owing to the presence of multiple donor atoms (oxygen, nitrogen, and sulfur). researchgate.netuzh.ch The thiourea (B124793) moiety, -NH-C(S)-NH-, combined with the benzoyl carbonyl group and the benzoic acid group, offers a variety of binding modes. It can act as a monodentate ligand, typically binding through the sulfur atom, or as a bidentate ligand, coordinating through the sulfur and one of the oxygen atoms (either from the carbonyl or carboxyl group). researchgate.netuzh.ch

This versatility allows it to form stable complexes with a wide range of transition metals, including but not limited to platinum, palladium, copper, nickel, and iron. uzh.chtjnpr.org The resulting metal complexes can be mononuclear, containing a single metal center, or multinuclear, with multiple metal ions bridged by the ligands. uzh.ch The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of substituents on the ligand framework. The study of these metal complexes is an active area of research, driven by their potential applications in catalysis and medicine. researchgate.nettjnpr.org

Biological Activity Mechanisms

Derivatives of benzoylthioureido benzoic acid have demonstrated a broad spectrum of biological activities. nih.govuzh.ch A significant focus of research has been on their role as carbonic anhydrase (CA) inhibitors. nih.govnih.govtandfonline.com Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. By inhibiting specific isoforms of CA (e.g., hCA I, II, IX, XII), these compounds show potential for treating diseases like glaucoma and certain types of cancer. nih.gov The proposed mechanism of action involves the coordination of the ligand's zinc-binding group (which can be the thiourea sulfur or the carboxylate group) to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and blocking the enzyme's catalytic activity. nih.gov

Beyond CA inhibition, these compounds exhibit significant antimicrobial properties. nih.govmdpi.com Molecular docking studies suggest that their antibacterial effect may stem from the inhibition of essential bacterial enzymes, such as DNA gyrase B, which is crucial for DNA replication. nih.gov The general mechanism for benzoic acid derivatives often involves disrupting cellular membranes or interfering with key enzymatic processes within the pathogen. ijarsct.co.in The anticancer activity of these compounds and their metal complexes is also under investigation, with studies exploring their effects on cancer cell lines like PC3 and HepG2. tjnpr.org

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Benzoylthioureido Benzoic Acid Derivatives nih.gov

Compound Target Isoform Inhibitory Potency (Kᵢ, nM)
8a (4-(3-(3-Acetamidobenzoyl)thioureido)benzoic acid) hCA XII 17.00
8f (4-(3-(4-isobutyramidobenzoyl)thioureido)benzoic acid) hCA XII 11.00
7c (3-(4-Methylbenzamido)-N-((4-sulfamoylphenyl)carbamothioyl)benzamide) hCA IX 31.20

| 7f (3-(4-isobutyramido)-N-((4-sulfamoylphenyl)carbamothioyl)benzamide) | hCA IX | 30.00 |

Advanced Applications

The unique chemical structure and biological activity of this compound and its analogs make them suitable for several advanced applications.

Pharmaceutical Development: The most prominent application lies in drug discovery. Their potent activity as carbonic anhydrase inhibitors makes them lead candidates for developing new antiglaucoma agents and anticancer therapeutics. nih.govnih.govtandfonline.com Furthermore, their effectiveness against various microbial strains positions them as a promising scaffold for the development of new antibacterial and antifungal drugs to combat rising antimicrobial resistance. nih.govmdpi.com

Analytical Chemistry: These compounds have been successfully used as reagents in analytical chemistry. For example, acylthiourea derivatives have been immobilized on electrodes to create electrochemical sensors for the detection of specific molecules in biological fluids. researchgate.net Related thioureido-benzoic acids have also been utilized as chelating agents in cloud point extraction methods for the preconcentration of trace metal ions from environmental and biological samples prior to analysis. nih.gov

Catalysis: The transition metal complexes derived from these ligands are being explored for their catalytic properties. The tunable electronic and steric environment around the metal center can be exploited to catalyze a variety of organic transformations. researchgate.net

Unresolved Challenges and Emerging Research Avenues for Thioureido-Benzoic Acid Systems

Despite significant progress, several challenges and exciting research opportunities remain in the study of thioureido-benzoic acid systems. A primary challenge is the full elucidation of their biological mechanisms of action. mdpi.com While targets like carbonic anhydrase have been identified, the broader cellular effects and potential off-target interactions require more detailed investigation.

Future research will likely focus on several key avenues:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the molecular structure is needed to develop a comprehensive understanding of how different substituents affect biological activity. This will enable the rational design of more potent and selective compounds for specific therapeutic targets. mdpi.comijarsct.co.in

Overcoming Drug Resistance: A major driver for this research is the urgent need for new antimicrobials that can overcome existing resistance mechanisms. nih.gov Investigating the efficacy of these compounds against multi-drug resistant strains is a critical next step.

Novel Metal-Based Therapeutics: The synthesis and biological evaluation of new metal complexes of thioureido-benzoic acids is a promising frontier. Metal coordination can enhance biological activity, improve bioavailability, and even introduce novel mechanisms of action. tjnpr.org

Clinical Translation: A significant hurdle for any promising compound is the transition from preclinical research to clinical trials. iucr.org Future work must address aspects of pharmacology, toxicology, and formulation to assess the viability of these compounds as therapeutic agents in humans.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.